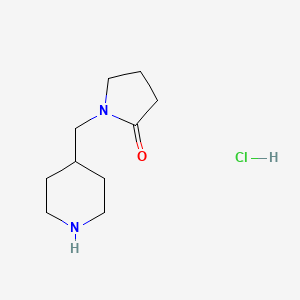
Dimethyl cyclohexane-1,3-dicarboxylate
Descripción general
Descripción
Dimethyl cyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 . It is a colorless to yellow liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid at room temperature . It has a molecular weight of 200.23 .Aplicaciones Científicas De Investigación
Catalysis : A study by Zhang, Fan, and Li (2013) demonstrated the use of dimethyl 1,4-cyclohexane dicarboxylate in gas-phase hydrogenation, achieving a 100% conversion with 99.8% selectivity. This process involves a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor, showcasing its efficiency in catalytic performance (Zhang, Fan, & Li, 2013).
Chemical Synthesis : Ogawa et al. (1986) explored the methylation of alcohols, phenols, and carboxylic acids, including the use of dimethyl sulfate and alumina with alcohols in cyclohexane. This process resulted in high yields of methyl ethers and esters (Ogawa et al., 1986).
Molecular Conformation Studies : Research by Mari et al. (2004) involved the synthesis and structural analysis of dimethyl (1S,2S,4S,5S)-4-allyloxy-5-(α-mannosyloxy)cyclohexane-1,2-dicarboxylate as a mimic of α(1,2)mannobioside. The study found this compound to be useful for understanding the conformational dynamics of mannobioside (Mari et al., 2004).
Polymer Chemistry : Liu and Turner (2010) conducted a study on the synthesis and properties of cyclic diester-based aliphatic copolyesters. They used various cycloaliphatic diesters, including dimethyl-1,4-cyclohexane dicarboxylate, to prepare a series of random and amorphous copolyesters, providing insights into the properties and potential applications of these materials (Liu & Turner, 2010).
Spectroscopy and Molecular Analysis : A study by Liu et al. (2010) on dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate provided insights into the excited-state photochemical dynamics of the compound through resonance Raman intensity analysis. This research is important for understanding the molecular behavior under various spectroscopic conditions (Liu et al., 2010).
Structural Chemistry : The study by Kokila, Kiran, and Ramakrishna (2017) focused on crystal and molecular docking studies of biscyclohexane diol with focal adhesion kinase (FAK), exploring its potential as an anticancer agent. This highlights the biomedical applications of cyclohexane derivatives (Kokila, Kiran, & Ramakrishna, 2017).
Safety and Hazards
Dimethyl cyclohexane-1,3-dicarboxylate has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed . The compound has been assigned the hazard statement H302, which means it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and ensuring adequate ventilation .
Mecanismo De Acción
- DMCD is an important intermediate and monomer widely used in the manufacture of coating resin, polyester resin, alkyd resin, and plasticizers .
- The introduction of a cycloaliphatic ring in DMCD weakens the rigid structure of the chain, affecting its glass transition temperature (Tg) .
- Byproducts may be generated due to hydrogenolysis of the ester group, but efforts are made to enhance selectivity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propiedades
IUPAC Name |
dimethyl cyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUOYGUOKMUSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905266 | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6998-82-9, 10021-92-8 | |
| Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















